molecular formula C2H6 B3044177 Ethane-1,2-D2 CAS No. 5177-70-8

Ethane-1,2-D2

Cat. No.: B3044177
CAS No.: 5177-70-8
M. Wt: 32.08 g/mol
InChI Key: OTMSDBZUPAUEDD-QDNHWIQGSA-N
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Description

Ethane-1,2-D2, also known as 1,2-Dideuteroethane, is a deuterated form of ethane where two hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, which include its use as a tracer in chemical reactions and its application in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane-1,2-D2 can be synthesized through the deuteration of ethane. One common method involves the reaction of ethane with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of deuterated reagents and solvents. The process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-D2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated ethanol (C2D5OH) or acetic acid (C2D4O2).

    Reduction: It can be reduced to form deuterated ethylene (C2D4).

    Substitution: Halogenation reactions can replace deuterium atoms with halogens, forming compounds like 1,2-dichloroethane-D2.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as nickel (Ni) or platinum (Pt) are used in hydrogenation reactions.

    Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products

    Oxidation: Deuterated ethanol and acetic acid.

    Reduction: Deuterated ethylene.

    Substitution: 1,2-dichloroethane-D2 and other halogenated derivatives.

Scientific Research Applications

Ethane-1,2-D2 has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties.

    Industry: Applied in the production of deuterated solvents for NMR spectroscopy, which helps in the structural elucidation of organic compounds.

Mechanism of Action

The mechanism by which Ethane-1,2-D2 exerts its effects is primarily through the incorporation of deuterium atoms into chemical structures. Deuterium, being heavier than hydrogen, affects the vibrational frequencies of chemical bonds, which can influence reaction rates and mechanisms. In NMR spectroscopy, deuterium provides distinct signals that help in the analysis of molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Ethane-1,2-diol (ethylene glycol): Used as an antifreeze and in the production of polymers.

    Ethane-1,2-dithiol: Utilized in organic synthesis and as a ligand for metal ions.

    1,1,2,2-Tetrachloroethane: Employed as a solvent and in chemical synthesis.

Uniqueness

Ethane-1,2-D2 is unique due to its deuterium content, which makes it valuable in research applications that require isotopic labeling. Its use in NMR spectroscopy is particularly noteworthy, as it provides clear and distinct signals that aid in the detailed analysis of molecular structures.

Properties

IUPAC Name

1,2-dideuterioethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D,2D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-QDNHWIQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

32.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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Synthesis routes and methods III

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-1,2-D2
Reactant of Route 2
Ethane-1,2-D2
Reactant of Route 3
Ethane-1,2-D2
Reactant of Route 4
Ethane-1,2-D2
Reactant of Route 5
Ethane-1,2-D2
Reactant of Route 6
Ethane-1,2-D2

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